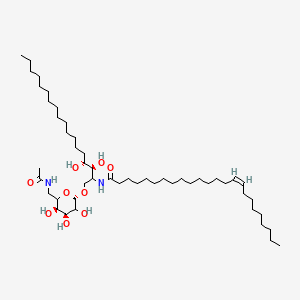

17,21-二羟基-孕-5-烯-3,11,20-三酮 3,20-二乙烯缩醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

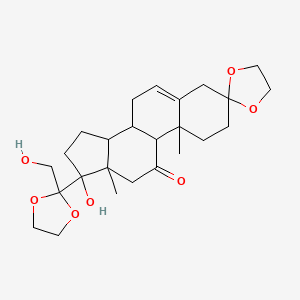

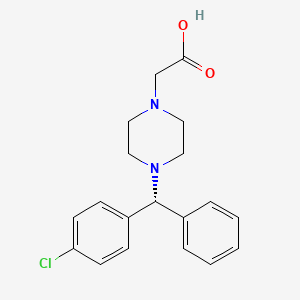

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal is a steroidal compound. It is an analogue of cortisone and is part of a broader class of steroids. The following sections provide a comprehensive overview of its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related steroidal compounds involves multiple steps, including the formation of diacetates, ketalization, and reduction processes. For example, Bhavnani and Stanczyk (1972) describe the synthesis of labeled and non-labeled steroids using acetic anhydride, acetyl chloride, and sodium borohydride (Bhavnani & Stanczyk, 1972). Such methods could be extrapolated to the synthesis of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal.

Molecular Structure Analysis

The molecular structure of steroidal compounds like 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal is complex, featuring multiple hydroxyl groups and a ketal group. The structure is characterized by specific interactions between carbonyl groups leading to conformational changes, as discussed by Schneider (1973) in the context of a similar cortisone analogue (Schneider, 1973).

Chemical Reactions and Properties

Steroidal compounds like 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal undergo various chemical reactions. The Wittig-Horner reaction, as discussed by Wicha et al. (1977), is a relevant method for producing steroidal compounds with specific structural features (Wicha, Bal, & Piekut, 1977). This reaction can be used to manipulate the steroidal structure to achieve desired properties.

科学研究应用

化学合成和表征

- Harnik 等人 (1986) 的一项研究概述了一个四步合成,从一个类似的化合物开始,强调了在创建像 17,21-二羟基-孕-5-烯-3,11,20-三酮 3,20-二乙烯缩醛这样的复杂类固醇结构中涉及的化学过程 (Harnik et al., 1986).

- Bhavnani 和 Stanczyk (1972) 描述了相关化合物的合成,展示了类固醇化学中合成途径的多功能性和复杂性 (Bhavnani & Stanczyk, 1972).

- Gregory 等人 (1966) 提供了对某些类固醇衍生物的改进制备方法的见解,这可能与 17,21-二羟基-孕-5-烯-3,11,20-三酮 3,20-二乙烯缩醛的合成和应用有关 (Gregory et al., 1966).

生物学和药学

- Choudhary 等人 (2005) 关于泼尼松的微生物转化的研究突出了相关化合物的生物相互作用和潜在药用应用 (Choudhary et al., 2005).

- Gerasimova 等人 (1989) 探讨了类似类固醇的抗炎活性,为理解 17,21-二羟基-孕-5-烯-3,11,20-三酮 3,20-二乙烯缩醛如何在药用环境中使用提供了基础 (Gerasimova et al., 1989).

分析和诊断应用

- Klein 等人 (1972) 在开发同时测量血浆皮质类固醇的方法方面的工作可以为类似化合物的分析应用提供参考 (Klein et al., 1972).

属性

IUPAC Name |

17-hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-18,20,26,28H,4-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPHCSOODSGESM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3(CC1=CCC4C2C(=O)CC5(C4CCC5(C6(OCCO6)CO)O)C)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)

![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)

![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)

![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)